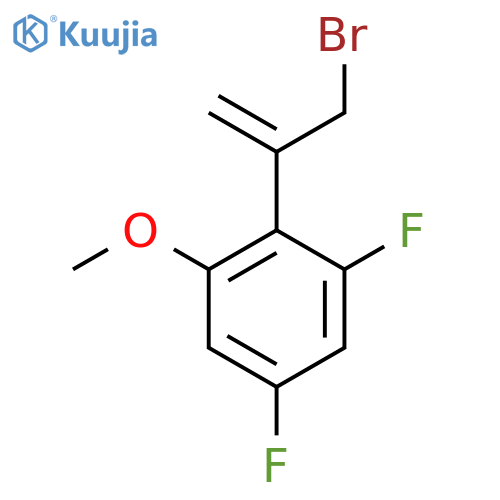Cas no 2228576-75-6 (2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene)

2228576-75-6 structure
商品名:2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene
- 2228576-75-6
- EN300-1936213
-
- インチ: 1S/C10H9BrF2O/c1-6(5-11)10-8(13)3-7(12)4-9(10)14-2/h3-4H,1,5H2,2H3
- InChIKey: UDPKTIYMCXGLOU-UHFFFAOYSA-N
- ほほえんだ: BrCC(=C)C1C(=CC(=CC=1OC)F)F
計算された属性
- せいみつぶんしりょう: 261.98048g/mol
- どういたいしつりょう: 261.98048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 9.2Ų
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936213-0.25g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1936213-2.5g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1936213-5.0g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1936213-0.5g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1936213-1.0g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1936213-5g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1936213-10g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 10g |
$4360.0 | 2023-09-17 | ||
| Enamine | EN300-1936213-10.0g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1936213-0.1g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1936213-0.05g |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene |
2228576-75-6 | 0.05g |
$851.0 | 2023-09-17 |
2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
2228576-75-6 (2-(3-bromoprop-1-en-2-yl)-1,5-difluoro-3-methoxybenzene) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
